molecular formula C9H17NO B6154718 3-[(oxolan-2-yl)methyl]pyrrolidine CAS No. 1555100-03-2

3-[(oxolan-2-yl)methyl]pyrrolidine

Cat. No.: B6154718
CAS No.: 1555100-03-2
M. Wt: 155.2
InChI Key:
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Description

3-[(oxolan-2-yl)methyl]pyrrolidine is an organic compound belonging to the class of pyrrolidines. It is a heterocyclic compound containing one pyrrolidine ring and one oxolan-2-ylmethyl functional group. The compound has a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-2-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane and subsequent nucleophilic attack by the pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(oxolan-2-yl)methyl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(oxolan-2-yl)methyl]pyrrolidine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(oxolan-2-yl)methyl]pyrrolidine include other pyrrolidine derivatives and oxirane-containing molecules. Examples include:

  • 3-[(oxolan-2-yl)methyl]piperidine
  • 3-[(oxolan-2-yl)methyl]morpholine .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyrrolidine ring and oxolan-2-ylmethyl functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

1555100-03-2

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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